molecular formula C16H15F2N5O B15118731 N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B15118731
M. Wt: 331.32 g/mol
InChI Key: DMMBTIPNLOVDFL-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a difluoromethoxyphenyl group and a dimethylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, acids, bases, and transition metal catalysts. The reactions are typically conducted under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxyphenyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H15F2N5O

Molecular Weight

331.32 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H15F2N5O/c1-10-7-11(2)23(22-10)15-8-14(19-9-20-15)21-12-3-5-13(6-4-12)24-16(17)18/h3-9,16H,1-2H3,(H,19,20,21)

InChI Key

DMMBTIPNLOVDFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC=C(C=C3)OC(F)F)C

Origin of Product

United States

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